

Spectroscopic Analysis of Ethyl 5-amino-2-methylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Ethyl 5-amino-2-methylnicotinate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the theoretical spectroscopic characteristics and provides detailed, standardized experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers in confirming the structure and purity of synthesized **Ethyl 5-amino-2-methylnicotinate**.

Molecular Structure and Expected Spectroscopic Features

Ethyl 5-amino-2-methylnicotinate (CAS No. 60390-42-3) possesses a substituted pyridine ring with an amino group, a methyl group, and an ethyl ester group. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data

The expected proton NMR chemical shifts (δ) are influenced by the electronic environment of the protons. The following table summarizes the predicted ^1H NMR signals for **Ethyl 5-amino-2-methylnicotinate**.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (ester)	1.2 - 1.4	Triplet	3H
CH_2 (ester)	4.1 - 4.3	Quartet	2H
CH_3 (ring)	2.3 - 2.5	Singlet	3H
NH_2	3.5 - 4.5	Broad Singlet	2H
Aromatic H	7.0 - 8.0	Doublets	2H

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (ppm)
CH_3 (ester)	~14
CH_2 (ester)	~60
CH_3 (ring)	~20
Aromatic C	110 - 160
$\text{C}=\text{O}$ (ester)	~165

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Sample Preparation:

- Dissolve 5-10 mg of **Ethyl 5-amino-2-methylnicotinate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (zgpg30)
 - Spectral Width: -10 to 200 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)
Amine	N-H Stretch	3300 - 3500 (two bands for primary amine)
Aromatic Ring	C-H Stretch	3000 - 3100
Alkyl Groups	C-H Stretch	2850 - 2960
Ester	C=O Stretch	1700 - 1730
Aromatic Ring	C=C Stretch	1400 - 1600
Ester	C-O Stretch	1100 - 1300

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Procedure:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Ethyl 5-amino-2-methylnicotinate** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data

- **Molecular Ion (M^+):** The expected molecular weight of **Ethyl 5-amino-2-methylnicotinate** ($C_9H_{12}N_2O_2$) is approximately 180.2 g/mol. The mass spectrum should show a prominent molecular ion peak at $m/z = 180$.
- **Fragmentation Pattern:** Common fragmentation pathways for esters include the loss of the alkoxy group ($-OCH_2CH_3$) or the entire ester group ($-COOCH_2CH_3$). Fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **Ethyl 5-amino-2-methylnicotinate**.

Sample Preparation:

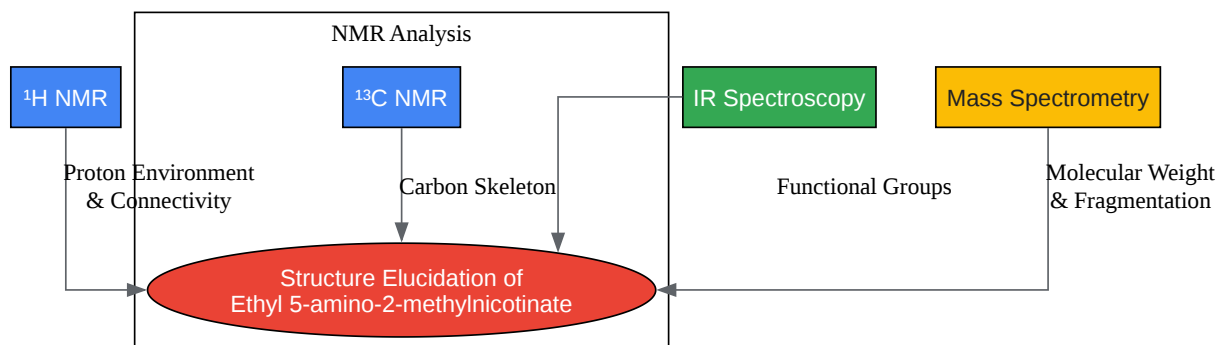
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

Instrument Parameters (for an ESI-MS):

- **Ionization Mode:** Positive ion mode is typically used for compounds with basic nitrogen atoms.
- **Capillary Voltage:** 3-4 kV
- **Drying Gas Flow and Temperature:** Optimize based on the instrument and solvent used.
- **Mass Range:** Scan a range that includes the expected molecular weight, for example, m/z 50-500.

Data Analysis Workflow

A systematic approach to analyzing the spectroscopic data is essential for accurate structure confirmation.



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Caption: A logical workflow for the structural elucidation of **Ethyl 5-amino-2-methylnicotinate** using combined spectroscopic data.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive analysis of **Ethyl 5-amino-2-methylnicotinate**. While publicly available experimental data is scarce, the predicted spectral information and the detailed experimental protocols provided in this guide will enable researchers to confidently acquire and interpret the necessary data to verify the identity and purity of this important pharmaceutical intermediate. Adherence to standardized protocols is paramount for ensuring data quality and reproducibility in drug development and quality control processes.

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